molecular formula C18H22BrN3O3S B2771689 5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380177-08-0

5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2771689
CAS No.: 2380177-08-0
M. Wt: 440.36
InChI Key: YVSCOWPPWYAUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound characterized by its unique structure, which includes a bromine atom, a pyrimidine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-2-chloropyrimidine with 3-methylphenylmethylsulfonylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the piperidine ring.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyrimidine derivatives.

Scientific Research Applications

5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]thiazole
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid

Uniqueness

Compared to similar compounds, 5-Bromo-2-({1-[(3-methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine stands out due to its unique combination of a bromine atom, a pyrimidine ring, and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3S/c1-14-4-2-5-15(8-14)13-26(23,24)22-7-3-6-16(11-22)12-25-18-20-9-17(19)10-21-18/h2,4-5,8-10,16H,3,6-7,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSCOWPPWYAUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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